molecular formula C15H9ClN2O2S2 B2478999 2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide CAS No. 568551-24-6

2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide

Cat. No.: B2478999
CAS No.: 568551-24-6
M. Wt: 348.82
InChI Key: JBBFTASYEYCWBZ-UHFFFAOYSA-N
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Description

2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide is a complex organic compound with the molecular formula C15H9ClN2O2S2. It is characterized by the presence of a furan ring substituted with cyano and thiophene groups, as well as a chloroacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl cyanoacetates, carbon disulfide, potassium hydroxide, and methyl iodide. Reaction conditions vary depending on the desired product but often involve heating and the use of solvents such as dimethylformamide (DMF) .

Major Products

The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrrole and oxopyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide include other cyanoacetamide derivatives and thiophene-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential for forming diverse heterocyclic structures. This makes it a valuable compound for the development of new materials and bioactive molecules .

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5-dithiophen-2-ylfuran-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2S2/c16-7-12(19)18-15-9(8-17)13(10-3-1-5-21-10)14(20-15)11-4-2-6-22-11/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBFTASYEYCWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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